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Compound of Interest

Compound Name:
Methyl 3-chloropyrazine-2-

carboxylate

Cat. No.: B030352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-chloropyrazine-2-
carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This

document details its synthesis, physical and chemical properties, and its application in the

preparation of active pharmaceutical ingredients (APIs).

Introduction
Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block widely

utilized in medicinal chemistry and drug discovery. Its pyrazine core, substituted with both a

chloro and a methyl carboxylate group, offers two reactive sites for further chemical

modifications, making it a valuable precursor for the synthesis of complex molecules with

diverse biological activities. This intermediate is notably employed in the development of

antiviral and antidiabetic agents.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-chloropyrazine-2-carboxylate
is presented in the table below.
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Property Value Reference

Molecular Formula C₆H₅ClN₂O₂ N/A

Molecular Weight 172.57 g/mol N/A

Appearance
White to orange to green

powder or lumps
[1]

Melting Point 89-90 °C [2]

Boiling Point 242.8 ± 35.0 °C (Predicted) [2]

Purity >98.0% (GC) [1]

Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for Methyl 3-
chloropyrazine-2-carboxylate, which is crucial for its identification and quality control.

Spectroscopy Data Reference

¹H NMR (CDCl₃)
δ (ppm): 8.74 (s, 1H), 9.12 (s,

1H), 4.08 (s, 3H)
[2]

¹³C NMR

Characteristic peaks for

aromatic carbons, ester

carbonyl, and methyl group are

expected.

N/A

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight.

N/A

Infrared (IR)

Characteristic absorptions for

C=O (ester), C-Cl, and

aromatic C-H bonds.

N/A
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The synthesis of Methyl 3-chloropyrazine-2-carboxylate is typically achieved from 3-

aminopyrazine-2-carboxylic acid via a two-step process involving esterification followed by a

Sandmeyer-type reaction.

Experimental Workflow: Synthesis

Step 1: Esterification

Step 2: Sandmeyer Reaction

3-aminopyrazine-2-carboxylic acid

EsterificationMethanol

H2SO4 (cat.)

Methyl 3-aminopyrazine-2-carboxylate
Yield: ~70-80%

Methyl 3-aminopyrazine-2-carboxylate Diazotization

NaNO2, HCl CuCl

Sandmeyer Reaction Methyl 3-chloropyrazine-2-carboxylate

Aryl diazonium salt

Yield: Variable

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 3-chloropyrazine-2-carboxylate.

Experimental Protocol: Synthesis
Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).
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Cool the suspension to 0-5 °C in an ice bath.

Slowly add concentrated sulfuric acid (0.2-0.5 eq) while maintaining the temperature below

10 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield Methyl 3-aminopyrazine-2-carboxylate.

Step 2: Sandmeyer Reaction

Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in an aqueous solution of

hydrochloric acid (3-4 eq).

Cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, keeping the temperature below 5

°C to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated

hydrochloric acid.

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

Stir the reaction mixture at room temperature for 1-2 hours, during which nitrogen gas will

evolve.

Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain pure

Methyl 3-chloropyrazine-2-carboxylate.

Application in Pharmaceutical Synthesis
Methyl 3-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of

several APIs. The chloro-substituent can be readily displaced by various nucleophiles, and the

ester group can be hydrolyzed or converted to an amide, providing a versatile platform for

molecular elaboration.

Representative Application: Synthesis of a Favipiravir
Analog Precursor
This protocol describes a representative nucleophilic aromatic substitution reaction, a key step

in the synthesis of many pyrazine-based pharmaceuticals, including analogs of the antiviral

drug Favipiravir.

Experimental Workflow: Nucleophilic Substitution

Methyl 3-chloropyrazine-2-carboxylate

Reaction

Nucleophile (e.g., R-NH2)

Base (e.g., K2CO3)

Solvent (e.g., DMF)

Substituted Pyrazine Derivative
Heat
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Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Nucleophilic Aromatic
Substitution

To a solution of Methyl 3-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such

as dimethylformamide (DMF) or acetonitrile, add a nucleophile (e.g., an amine, 1.1-1.5 eq).

Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq), to the reaction

mixture.

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the resulting substituted pyrazine derivative by column chromatography or

recrystallization.

Quantitative Data Summary
The following table provides a summary of typical yields for the synthesis and a representative

reaction of Methyl 3-chloropyrazine-2-carboxylate.
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Reaction Starting Material Product Typical Yield (%)

Esterification
3-Aminopyrazine-2-

carboxylic acid

Methyl 3-

aminopyrazine-2-

carboxylate

70-80

Sandmeyer Reaction

Methyl 3-

aminopyrazine-2-

carboxylate

Methyl 3-

chloropyrazine-2-

carboxylate

40-60

Nucleophilic

Substitution

Methyl 3-

chloropyrazine-2-

carboxylate

Methyl 3-(substituted-

amino)pyrazine-2-

carboxylate

60-90

Conclusion
Methyl 3-chloropyrazine-2-carboxylate is a high-value intermediate for the pharmaceutical

industry. The synthetic protocols and application notes provided herein offer a comprehensive

guide for researchers and scientists engaged in the development of novel therapeutics. Careful

execution of these methods and thorough analytical characterization are essential for ensuring

the quality and successful application of this versatile building block in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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